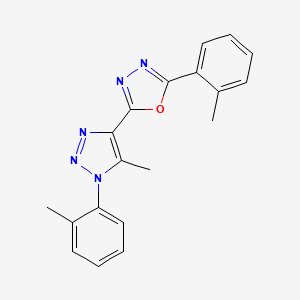

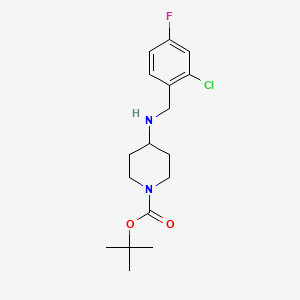

2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalytic Applications

Compounds structurally related to "2-(5-methyl-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole" have been synthesized and utilized in catalysis. For instance, substituted 1,2,3-triazoles and 1,3,4-oxadiazoles were developed through click-chemistry procedures and employed as ligands in palladium(II) complexes. These complexes demonstrated high turnover numbers for C-C cross-coupling reactions under green chemistry conditions, indicating their potential as efficient and environmentally friendly catalysts (Bumagin et al., 2018).

Corrosion Inhibition

The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid were evaluated, demonstrating that these compounds could effectively protect metal surfaces. The inhibitors work by forming a protective layer on the steel surface, as evidenced by increased charge transfer resistance and supported by SEM micrographs. Such studies highlight the potential of oxadiazole derivatives in materials science and industrial applications where corrosion resistance is crucial (Ammal et al., 2018).

Antimicrobial and Antiprotozoal Activity

Research has also focused on the biological activities of 1,2,4-oxadiazole and 1,2,3-triazole containing compounds, including their antimicrobial and antiprotozoal effects. These compounds exhibit various biological activities, making them potential candidates for drug development. For example, novel oxadiazolyl pyrrolo triazole diones were synthesized and showed in vitro anti-protozoal activity, highlighting their therapeutic potential (Dürüst et al., 2012).

Material Science and Environmental Applications

The study of oxadiazoles extends into material science, where their properties, such as thermal stability and detonation performance, are of interest. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized for their potential as insensitive energetic materials. These compounds showed moderate thermal stabilities and insensitivity towards impact and friction, indicating their suitability for safe explosive materials (Yu et al., 2017).

properties

IUPAC Name |

2-[5-methyl-1-(2-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-12-8-4-6-10-15(12)18-21-22-19(25-18)17-14(3)24(23-20-17)16-11-7-5-9-13(16)2/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXBTKQKNDTENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)